1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(20-12-13-5-3-9-19-11-13)15-7-4-10-22(15)18-21-14-6-1-2-8-16(14)24-18/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWXAGVETVTTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzoxazole intermediate. Finally, the pyridine moiety is attached through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-2-carboxamide Derivatives
A hallmark of this compound class is the pyrrolidine-2-carboxamide scaffold, which is frequently modified with heterocyclic substituents. Key comparisons include:
Key Observations :
- Pyridine-containing derivatives (e.g., ’s 4j) exhibit lower melting points (89–145°C) compared to thiazole analogs, suggesting improved solubility .
Benzoxazole vs. Benzodiazepine Analogs
Compounds like N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide () replace benzoxazole with benzodiazepine. This substitution introduces a fused seven-membered ring, which may reduce metabolic stability but increase affinity for CNS targets due to enhanced planarity .
Target-Specific Comparisons
The patent-derived compound in , (2S)-1-[(2S)-2-[[4-(Benzenesulfonylcarbamoylamino)benzoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide, shares the benzoxazole-pyrrolidine core with the target compound but includes additional sulfonamide and benzenesulfonyl groups. Its higher molecular weight (C36H40N6O8S) and similarity score (0.646) to neutrophil elastase inhibitors suggest the target compound may also target proteases, albeit with reduced steric hindrance .
Biological Activity
The compound 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a synthetic derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 323.388 g/mol. Its structure features a benzoxazole moiety linked to a pyrrolidine ring and a pyridine substituent, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Several studies have highlighted the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. For instance, compounds similar to the target molecule have shown significant activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .
- A structure-activity relationship (SAR) analysis revealed that modifications in the benzoxazole and pyridine rings can enhance anticancer potency .
-
Antimicrobial Activity :
- Preliminary screening has demonstrated that derivatives of benzoxazole possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, minimal inhibitory concentrations (MICs) were determined for several derivatives, indicating varying degrees of antibacterial effectiveness .
- Neuropharmacological Effects :
Anticancer Activity
A study focused on the antiproliferative effects of related benzoxazole compounds reported IC50 values for various cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | A549 | 15 |
| Compound C | HepG2 | 12 |
These findings suggest that modifications to the benzoxazole core can lead to enhanced cytotoxicity against specific cancer types.
Antimicrobial Screening
In another study assessing antimicrobial activity, several derivatives were tested against Escherichia coli and Bacillus subtilis. The results indicated that:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 50 |
| Compound E | B. subtilis | 30 |
These results underscore the potential of benzoxazole derivatives as antimicrobial agents.
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or interference with metabolic pathways could explain its antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
